molecular formula C16H16BrNO2 B12623299 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one CAS No. 920804-12-2

1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one

Cat. No.: B12623299
CAS No.: 920804-12-2
M. Wt: 334.21 g/mol
InChI Key: GUDUHBZXGOXIAB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one: This compound is unique due to the presence of both bromophenyl and methoxyphenyl groups.

    1-(4-Methoxyphenyl)-2-{[(4-bromophenyl)methyl]amino}ethan-1-one: Similar structure but with the positions of the bromine and methoxy groups swapped.

    1-(4-Bromophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.

Properties

CAS No.

920804-12-2

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone

InChI

InChI=1S/C16H16BrNO2/c1-20-15-8-2-12(3-9-15)10-18-11-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3

InChI Key

GUDUHBZXGOXIAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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